molecular formula C23H21N3O4S B11428852 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide

2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11428852
M. Wt: 435.5 g/mol
InChI Key: PSZRQQIMGPKEGU-UHFFFAOYSA-N
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Description

2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE is a complex organic compound that features a unique imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiophene-2-carboxaldehyde, followed by cyclization with phenylacetic acid and subsequent amide formation. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-(DIPHENYLAMINO)PHENYL)THIOPHEN-2-YL)METHYLENE)MALONONITRILE
  • 2-(2-METHOXYPHENOXY)-1-(4-METHOXYPHENYL)ETHANONE

Uniqueness

Compared to similar compounds, 2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE stands out due to its unique imidazolidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C23H21N3O4S/c1-30-18-11-9-17(10-12-18)26-22(28)20(14-21(27)24-16-6-3-2-4-7-16)25(23(26)29)15-19-8-5-13-31-19/h2-13,20H,14-15H2,1H3,(H,24,27)

InChI Key

PSZRQQIMGPKEGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC=CS3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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